molecular formula C17H19N3 B13300255 4-(9H-fluoren-9-yl)piperazin-1-amine

4-(9H-fluoren-9-yl)piperazin-1-amine

Cat. No.: B13300255
M. Wt: 265.35 g/mol
InChI Key: VJHXLNXGBBFORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9H-fluoren-9-yl)piperazin-1-amine is a chemical compound that features a fluorenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the reaction of fluorenyl derivatives with piperazine. One common method is the nucleophilic substitution reaction where a fluorenyl halide reacts with piperazine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group typically yields fluorenone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-fluoren-9-yl)piperazin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit falcipain 2 with high selectivity makes it particularly valuable in medicinal chemistry research .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(9H-fluoren-9-yl)piperazin-1-amine

InChI

InChI=1S/C17H19N3/c18-20-11-9-19(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,18H2

InChI Key

VJHXLNXGBBFORN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.